7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
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Overview
Description
7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product . The reaction conditions typically involve the use of organic solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Known for its antioxidant properties.
3,4-Dihydro-8-hydroxy-3-methylisocoumarin: Exhibits anti-inflammatory activity.
Mellein: A natural product with antimicrobial properties.
Uniqueness
7-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid stands out due to its unique combination of chemical structure and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-8-4-5-14-10(11(12)13)9(8)6-7/h2-3,6,10H,4-5H2,1H3,(H,12,13) |
InChI Key |
VHRYDCBSDWJPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCOC2C(=O)O)C=C1 |
Origin of Product |
United States |
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